molecular formula C17H12N2O2 B13360283 2-phenyl-6-[2-(3-pyridinyl)vinyl]-4H-1,3-oxazin-4-one

2-phenyl-6-[2-(3-pyridinyl)vinyl]-4H-1,3-oxazin-4-one

Cat. No.: B13360283
M. Wt: 276.29 g/mol
InChI Key: UYROECZNRPODDR-CMDGGOBGSA-N
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Description

2-phenyl-6-[2-(3-pyridinyl)vinyl]-4H-1,3-oxazin-4-one is a heterocyclic compound that features a unique combination of phenyl, pyridinyl, and oxazinone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-6-[2-(3-pyridinyl)vinyl]-4H-1,3-oxazin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminophenol with 3-pyridinecarboxaldehyde to form an intermediate Schiff base, which is then cyclized under acidic conditions to yield the oxazinone ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-6-[2-(3-pyridinyl)vinyl]-4H-1,3-oxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxazinone ring to other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyridinyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

2-phenyl-6-[2-(3-pyridinyl)vinyl]-4H-1,3-oxazin-4-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-phenyl-6-[2-(3-pyridinyl)vinyl]-4H-1,3-oxazin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-6-[2-(3-pyridinyl)vinyl]-4H-1,3-thiazine-4-one
  • 2-phenyl-6-[2-(3-pyridinyl)vinyl]-4H-1,3-oxazole-4-one

Uniqueness

2-phenyl-6-[2-(3-pyridinyl)vinyl]-4H-1,3-oxazin-4-one is unique due to its oxazinone ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H12N2O2

Molecular Weight

276.29 g/mol

IUPAC Name

2-phenyl-6-[(E)-2-pyridin-3-ylethenyl]-1,3-oxazin-4-one

InChI

InChI=1S/C17H12N2O2/c20-16-11-15(9-8-13-5-4-10-18-12-13)21-17(19-16)14-6-2-1-3-7-14/h1-12H/b9-8+

InChI Key

UYROECZNRPODDR-CMDGGOBGSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NC(=O)C=C(O2)/C=C/C3=CN=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)C=C(O2)C=CC3=CN=CC=C3

Origin of Product

United States

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